(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

Catalog No.
S3326101
CAS No.
53341-46-1
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

CAS Number

53341-46-1

Product Name

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

IUPAC Name

(E)-3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+

InChI Key

MWLJWFNIPIESQU-XYOKQWHBSA-N

SMILES

CC1=CC(=CC=C1)OC(=CN(C)C)C=O

Canonical SMILES

CC1=CC(=CC=C1)OC(=CN(C)C)C=O

Isomeric SMILES

CC1=CC(=CC=C1)O/C(=C/N(C)C)/C=O

Molecular Structure Analysis

The key features of the molecule include:

  • Functional Groups:
    • An α,β-unsaturated aldehyde (acrolein moiety) - This functional group is known for its reactivity and electrophilic character due to the carbonyl group conjugated with the double bond.
    • Aromatic methoxy group (m-tolyloxy) - This group can participate in various substitution reactions and affects the overall hydrophobicity of the molecule.
    • Dimethylamino group - This electron-donating group can influence the reactivity of the acrolein moiety and enhance its nucleophilic character.
  • Stereochemistry: The presence of the "(E)" designation indicates that the double bond between the carbon and hydrogen atoms of the acrolein moiety has a trans configuration. This configuration can affect the molecule's spatial interactions and reactivity.

Chemical Reactions Analysis

  • Nucleophilic addition reactions: The electron-deficient double bond of the acrolein moiety can react with various nucleophiles, such as amines, alcohols, and thiols.
  • Aldol condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex structures.
  • Imine formation: The dimethylamino group can react with primary amines to form imines.
Note

These are just a few examples, and the actual reactivity of the molecule will depend on the specific reaction conditions.


Physical And Chemical Properties Analysis

There is no data available on the physical and chemical properties of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde, such as melting point, boiling point, solubility, or stability.

Due to the lack of research, the mechanism of action of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is unknown. It's unclear if it has any specific biological activity.

No information is available regarding the safety hazards associated with (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde. However, due to the presence of the acrolein moiety, it is advisable to handle the compound with caution as acrolein is a known irritant and can be harmful if inhaled or absorbed through the skin [].

Further Research:

  • Searching for the compound in scientific databases like SciFinder or Reaxys might reveal additional information about its properties and potential applications.
  • Examining similar compounds with known properties could provide insights into the potential behavior of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde.

Organic Synthesis:

  • DMAOT serves as a valuable building block for the synthesis of more complex molecules due to its reactive enone functionality. Researchers have utilized DMAOT in the synthesis of various heterocyclic compounds, which are ring-shaped structures containing atoms other than carbon in the ring. These heterocycles have potential applications in medicinal chemistry and materials science [].

Polymer Chemistry:

  • DMAOT can be incorporated into polymers, which are large molecules formed by repeating units. The enone functionality allows for various polymerization reactions, potentially leading to polymers with unique properties. Research is ongoing to explore the use of DMAOT-based polymers in applications like optoelectronic devices and drug delivery systems [].

Material Science:

  • The specific properties of DMAOT, such as its reactivity and potential for film formation, are being investigated for applications in material science. Researchers are exploring the use of DMAOT in the development of new materials with potential uses in organic electronics and functional coatings [].

XLogP3

2.2

Dates

Modify: 2023-08-19

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